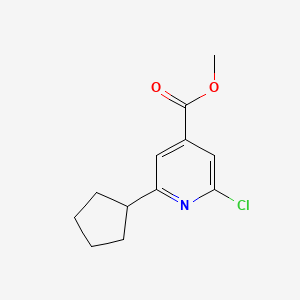
Methyl 2-chloro-6-cyclopentylisonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-chloro-6-cyclopentylisonicotinate is an organic compound that belongs to the class of isonicotinates It is characterized by the presence of a chloro group at the second position and a cyclopentyl group at the sixth position on the isonicotinic acid methyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-chloro-6-cyclopentylisonicotinate typically involves the chlorination of 2-cyclopentyl-6-hydroxyisonicotinic acid. This reaction is carried out using phosphorous oxychloride (POCl3) as the chlorinating agent . The reaction conditions include heating the reactants to facilitate the chlorination process.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the final product. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized for industrial production .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-chloro-6-cyclopentylisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxides or other oxidized forms .
Aplicaciones Científicas De Investigación
Methyl 2-chloro-6-cyclopentylisonicotinate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, particularly those with immunomodulating properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies related to its biological activity and potential therapeutic applications.
Industrial Applications: The compound is utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of methyl 2-chloro-6-cyclopentylisonicotinate involves its interaction with specific molecular targets. For instance, it has been studied for its role as an agonist of the S1P1 receptor, which is involved in immune modulation. The compound binds to the receptor, triggering a cascade of intracellular signaling pathways that result in the modulation of immune responses .
Comparación Con Compuestos Similares
2-Cyclopentyl-6-methoxyisonicotinic acid: This compound is structurally similar but contains a methoxy group instead of a chloro group.
2-Cyclopentyl-6-hydroxyisonicotinic acid: Another similar compound with a hydroxy group at the sixth position.
Uniqueness: Methyl 2-chloro-6-cyclopentylisonicotinate is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chloro group enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C12H14ClNO2 |
|---|---|
Peso molecular |
239.70 g/mol |
Nombre IUPAC |
methyl 2-chloro-6-cyclopentylpyridine-4-carboxylate |
InChI |
InChI=1S/C12H14ClNO2/c1-16-12(15)9-6-10(14-11(13)7-9)8-4-2-3-5-8/h6-8H,2-5H2,1H3 |
Clave InChI |
NCJNQCZEFXNLLE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=NC(=C1)Cl)C2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















